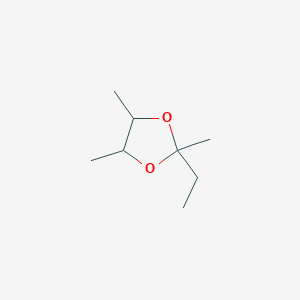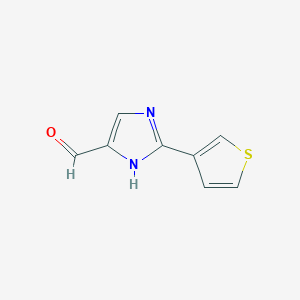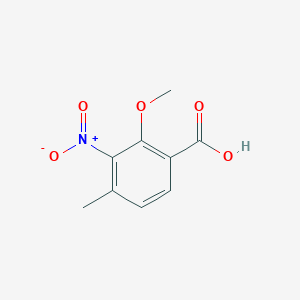
2-Methoxy-4-methyl-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-methyl-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring with a carboxylic acid (-COOH) functional group
Méthodes De Préparation
The synthesis of 2-Methoxy-4-methyl-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methoxy-4-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction conditions typically involve maintaining a low temperature to control the reaction rate and minimize side reactions. Another method involves the methylation of 2-hydroxy-4-methyl-3-nitrobenzoic acid using methyl iodide in the presence of a base such as potassium carbonate .
Analyse Des Réactions Chimiques
2-Methoxy-4-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with strong nucleophiles like sodium methoxide can replace the methoxy group with a methoxy anion.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Applications De Recherche Scientifique
2-Methoxy-4-methyl-3-nitrobenzoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as acting as enzyme inhibitors or receptor antagonists.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methyl-3-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets. For instance, nitrobenzoic acid derivatives can act as inhibitors of certain enzymes by binding to their active sites and blocking substrate access. The presence of the nitro group can also influence the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
2-Methoxy-4-methyl-3-nitrobenzoic acid can be compared with other similar compounds such as:
2-Methoxy-4-nitrobenzoic acid: Lacks the methyl group, which can affect its chemical properties and reactivity.
2-Methyl-4-nitrobenzoic acid: Lacks the methoxy group, leading to differences in solubility and chemical behavior.
4-Nitro-o-toluic acid: Similar structure but with different substituent positions, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C9H9NO5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO5/c1-5-3-4-6(9(11)12)8(15-2)7(5)10(13)14/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
UQZBPBZNDSNXTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
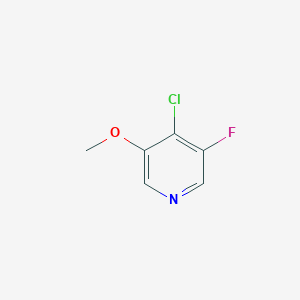
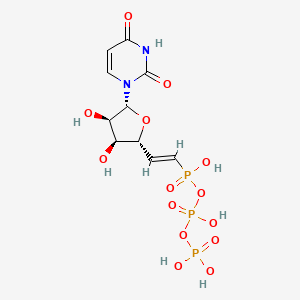



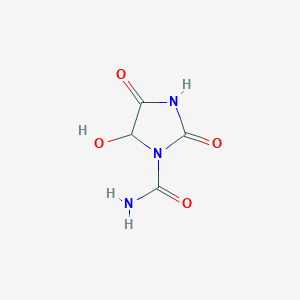
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)

